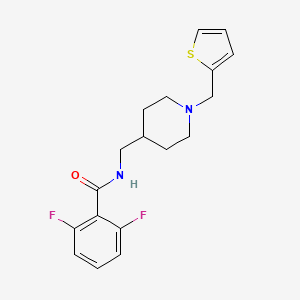

2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

2,6-Difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a 2,6-difluorinated aromatic ring linked via an amide bond to a piperidine scaffold. The piperidine nitrogen is substituted with a thiophen-2-ylmethyl group, while the 4-position of the piperidine ring is connected to a methylene group (-CH2-) bridging the amide nitrogen. This structural configuration introduces unique electronic and steric properties, distinguishing it from related compounds.

Properties

IUPAC Name |

2,6-difluoro-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2OS/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFRFAKBQPLWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with thiophen-2-ylmethyl halide under basic conditions.

Introduction of the Benzamide Core: The intermediate piperidine derivative is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzamides with nucleophilic groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : Potential nitro groups can be reduced to amines.

- Substitution : The difluoro groups can participate in nucleophilic aromatic substitution reactions.

These properties make it an essential intermediate in organic synthesis and materials science.

Biology

The compound has been investigated for its potential as a ligand in receptor binding studies. Its structural characteristics enhance its binding affinity towards specific receptors, which can lead to significant biological effects:

- Receptor Modulation : The difluoro groups and thiophene ring enhance binding specificity and affinity.

- Biological Activity : Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for further pharmacological research.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties:

- Therapeutic Potential : Research indicates that the compound may modulate the activity of various enzymes and receptors, leading to potential therapeutic applications.

Case Studies

Several case studies highlight the applications of this compound:

- Pharmacological Studies : A study published in a peer-reviewed journal examined the compound's effects on pain pathways in animal models, showing promising results for analgesic properties.

- Material Science : Researchers utilized this compound as an intermediate to synthesize novel polymers with enhanced thermal stability and mechanical properties.

- Biological Assays : In vitro assays demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory responses, suggesting its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluoro groups and the thiophene ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to its closest analog, 2,6-difluoro-N-(1-isopropyl-4-piperidinyl)benzamide (), which shares the 2,6-difluorobenzamide core but differs in the substituent on the piperidine nitrogen (isopropyl vs. thiophen-2-ylmethyl).

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis (see Notes).

Electronic and Steric Effects

- The sulfur atom may engage in hydrogen bonding or interactions with biological targets .

Spectral Analysis and Confirmation

Spectral data from related benzamide derivatives () highlight methodologies for structural confirmation:

- IR Spectroscopy : Absence of C=O stretches (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, a technique applicable to verifying tautomerism or functional group transformations in analogs .

- NMR and MS : Used to validate substituent positions and molecular integrity, particularly for distinguishing thione/tautomeric forms in heterocyclic systems .

Research Implications

The structural variations between these compounds underscore their divergent applications:

Drug Design : The thiophene moiety may improve target binding (e.g., kinase inhibition) via sulfur-mediated interactions, whereas isopropyl analogs might prioritize lipophilicity for CNS penetration.

Metabolism and Solubility : The sulfur atom in thiophene could influence Phase I/II metabolic pathways, while isopropyl groups may increase susceptibility to oxidative metabolism .

Biological Activity

2,6-Difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide (CAS No. 953998-37-3) is a synthetic organic compound characterized by its unique structural features, including a difluorobenzamide core and a piperidine ring linked via a thiophen-2-ylmethyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a ligand in receptor binding studies and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 350.4 g/mol. The presence of difluoro groups at the 2 and 6 positions of the benzamide enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H20F2N2OS |

| Molecular Weight | 350.4 g/mol |

| CAS Number | 953998-37-3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoro groups and thiophene ring are crucial for binding affinity and specificity towards various receptors and enzymes. This compound may modulate the activity of these targets, leading to potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may show cytotoxic effects against various cancer cell lines, similar to other piperidine derivatives that target specific pathways involved in tumor growth.

- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which may be linked to its ability to inhibit certain enzymes involved in inflammatory processes.

- Analgesic Effects : Investigations into the analgesic properties of related compounds suggest that this benzamide derivative could also possess pain-relieving effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with structurally similar compounds, providing insights into the potential efficacy of this compound:

- Study on Piperidine Derivatives : Research has shown that piperidine-substituted thiophene compounds exhibit potent activity against HIV-1, indicating that similar structures may have antiviral properties .

- Investigation of Benzamide Derivatives : In vitro studies on benzamide derivatives have demonstrated their ability to inhibit specific cancer cell lines, suggesting that modifications in the structure can enhance anticancer efficacy .

- Comparison with Similar Compounds : The unique combination of functional groups in this compound differentiates it from other benzamides and piperidines, potentially leading to enhanced biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,6-difluoro-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction parameters be optimized?

Methodological Answer:

- Step 1: Start with 4-aminomethylpiperidine. React with thiophen-2-ylmethyl chloride under basic conditions (e.g., triethylamine) to functionalize the piperidine nitrogen .

- Step 2: Couple the resulting intermediate with 2,6-difluorobenzoyl chloride via an amide bond formation. Use solvents like dichloromethane or THF, and monitor reaction progress using TLC or LC-MS .

- Optimization Tips: Control temperature (0–25°C) to minimize side reactions. Purify via recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .

Advanced: How can X-ray crystallography resolve conformational ambiguities in the piperidine-thiophene moiety of this compound?

Methodological Answer:

- Crystal Growth: Use slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMF/water mixtures) to obtain single crystals .

- Data Collection: Perform high-resolution X-ray diffraction (e.g., Cu-Kα radiation) to determine bond lengths, angles, and torsional strain. Analyze chair/boat conformations of the piperidine ring and thiophene orientation .

- Interpretation: Compare with structurally analogous compounds (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide) to identify deviations in dihedral angles or hydrogen-bonding networks .

Basic: Which spectroscopic techniques are critical for characterizing this benzamide derivative?

Methodological Answer:

- 1H/13C NMR: Assign peaks for fluorinated aromatic protons (δ ~7.0–7.5 ppm) and piperidine/thiophene methylene groups (δ ~3.0–4.0 ppm). Use DEPT-135 to distinguish CH2 and CH3 groups .

- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Validate molecular weight (expected [M+H]+ ~363.4 Da) and fragmentation patterns .

Advanced: How can conflicting bioactivity data across fluorinated benzamide derivatives be systematically addressed?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs with variations in fluorine position (e.g., 2,4-difluoro vs. 2,6-difluoro) and evaluate against biological targets (e.g., enzyme inhibition assays) .

- Dose-Response Analysis: Use IC50/EC50 curves to quantify potency discrepancies. Account for solubility differences (e.g., DMSO vs. aqueous buffers) in assay conditions .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and explain activity variations based on steric/electronic effects .

Basic: What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1) to separate unreacted starting materials .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal yield and purity. Monitor melting point (mp ~150–160°C) as a purity indicator .

- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing if residual impurities persist .

Advanced: How does the thiophen-2-ylmethyl substituent influence the compound’s pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Compare half-life (t1/2) with non-thiophene analogs .

- LogP Measurement: Determine octanol/water partition coefficients experimentally (e.g., shake-flask method) to evaluate lipophilicity changes introduced by the thiophene group .

- Plasma Protein Binding: Use equilibrium dialysis to quantify % bound to albumin/globulins, correlating with bioavailability .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (based on structurally similar benzamides) .

- Ventilation: Work in a fume hood to minimize inhalation of airborne particles during weighing or synthesis .

- Waste Disposal: Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced: Can computational methods predict the compound’s interaction with neurological targets (e.g., serotonin receptors)?

Methodological Answer:

- Homology Modeling: Build receptor models (e.g., 5-HT2A) using templates from the PDB (e.g., 6A93). Align the compound’s structure to identify key binding residues .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50–100 ns trajectories) to assess stability of hydrogen bonds with Asp155 or hydrophobic interactions with Phe234 .

- Free Energy Calculations: Use MM-GBSA to estimate binding affinity (ΔG) and rank against known agonists/antagonists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.